
Oriciacridone A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oriciacridone A, also known as this compound, is a useful research compound. Its molecular formula is C36H32N2O9 and its molecular weight is 636.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
Oriciacridone A exhibits notable biological activities that make it a candidate for drug development. Research indicates that acridone derivatives, including this compound, possess:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves the modulation of cellular pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Materials Science Applications
In materials science, this compound is being explored for its potential use in:
- Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized as a dye in textiles and coatings. Its stability under light and heat enhances its appeal for long-lasting applications .
- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research is ongoing to optimize its performance in these applications .
Environmental Studies
This compound has also been investigated for its environmental applications:
- Photodegradation Studies : Its behavior under UV light exposure is being studied to understand how it can be used in photodegradation processes to break down pollutants in water systems .
- Bioremediation : Given its antimicrobial properties, there is potential for using this compound in bioremediation efforts to clean up contaminated environments by targeting specific pathogens or pollutants .
Case Study 1: Antimicrobial Efficacy
A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved, but these findings support its candidacy for anticancer drug development.
常见问题
Basic Research Questions
Q. What are the primary natural sources and isolation protocols for Oriciacridone A?
this compound is isolated from the stem bark of Oriciopsis glaberrima using methanol extraction followed by chromatographic techniques (e.g., column chromatography with silica gel). Authentication requires spectral data (NMR, MS) and comparison with reference standards to confirm purity and structural identity .
Q. What pharmacological activities have been experimentally validated for this compound?
Studies report cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) and α-glucosidase inhibitory activity. These findings are supported by dose-response assays (IC₅₀ values) and mechanistic studies (e.g., apoptosis induction via caspase-3 activation) .
Q. How should researchers design initial bioactivity screening experiments for this compound?
Prioritize in vitro assays with positive controls (e.g., doxorubicin for cytotoxicity, acarbose for α-glucosidase inhibition). Use triplicate measurements to assess reproducibility. Include solvent controls to rule out extraction solvent interference .
Advanced Research Questions
Q. How can contradictory findings in this compound’s cytotoxicity across studies be resolved?
Contradictions may arise from variations in cell culture conditions (e.g., passage number, media composition) or compound purity. Address this by:
- Standardizing cell lines (ATCC authentication) and culture protocols.
- Validating compound purity via HPLC (>95%) and quantifying batch-to-batch variability.
- Performing meta-analyses of published IC₅₀ values to identify outlier methodologies .
Q. What advanced structural elucidation techniques are critical for confirming this compound’s stereochemistry?
Use 2D NMR (e.g., NOESY, HSQC) to resolve stereochemical ambiguities. X-ray crystallography provides definitive confirmation but requires high-purity crystals. Computational methods (e.g., DFT-based NMR chemical shift predictions) can supplement experimental data .
Q. What strategies optimize this compound’s solubility and stability in in vivo studies?
- Solubility: Test co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations (liposomes).
- Stability: Conduct pH-dependent degradation studies (HPLC monitoring) and store samples in inert atmospheres (argon) at -80°C.
- Include stability data in supplementary materials to ensure reproducibility .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
Discrepancies often stem from poor bioavailability or metabolic inactivation. Solutions include:
- Pharmacokinetic profiling (plasma half-life, tissue distribution).
- Metabolite identification (LC-MS/MS) to assess bioactivation pathways.
- Use of prodrug derivatives to enhance absorption .
Methodological and Analytical Questions
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. Open-source tools like R/Bioconductor ensure transparency .
Q. How should researchers address batch variability in this compound isolation?
Document geographical and seasonal variations in plant material. Implement quality control metrics (e.g., UV/IR fingerprinting) for crude extracts. Publish detailed chromatographic conditions (mobile phase gradients, column specifications) to aid replication .
Q. What are the best practices for synthesizing this compound derivatives to enhance bioactivity?
- Focus on functional group modifications (e.g., acetylation, glycosylation) guided by SAR studies.
- Validate synthetic routes via HRMS and ¹³C NMR.
- Screen derivatives against resistant cell lines to identify lead compounds .
Q. Data Interpretation and Reporting
Q. How can researchers differentiate artefactual results from true bioactivity in this compound assays?
- Include vehicle-only controls and heat-inactivated enzyme controls.
- Validate findings with orthogonal assays (e.g., fluorescence-based and colorimetric cytotoxicity tests).
- Disclose potential conflicts (e.g., endotoxin contamination in plant extracts) .
Q. What criteria determine whether this compound’s α-glucosidase inhibition is clinically relevant?
Compare IC₅₀ values to physiological substrate concentrations. Assess selectivity against other carbohydrate-hydrolyzing enzymes (e.g., α-amylase). Include in silico docking studies to predict binding affinity to human α-glucosidase .
Q. Ethical and Reproducibility Considerations
Q. How should negative or inconclusive results in this compound research be reported?
Publish negative data in repositories like Zenodo to avoid publication bias. Clearly describe experimental limitations (e.g., low sample size, compound instability) and suggest alternative methodologies .
Q. What documentation is essential for ensuring reproducibility in this compound studies?
- Raw spectral data (NMR, MS) in supplementary files.
- Step-by-step protocols for biological assays (e.g., cell seeding density, incubation times).
- Declare conflicts of interest and funding sources .
属性
分子式 |
C36H32N2O9 |
---|---|
分子量 |
636.6 g/mol |
IUPAC 名称 |
(1R,2R)-1-[(5,10-dihydroxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)amino]-2,6-dihydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C36H32N2O9/c1-35(2)12-11-16-21(46-35)14-22-27(31(16)42)32(43)24-18(9-10-19(39)33(24)45-22)38-29-26-23(47-36(3,4)34(29)44)13-20(40)25-28(26)37-17-8-6-5-7-15(17)30(25)41/h5-10,13-14,29,34,38-40,42,44H,11-12H2,1-4H3,(H,37,41)/t29-,34-/m1/s1 |
InChI 键 |
XQKGYPAISSJDEM-ANHUGMMASA-N |
手性 SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(C=CC(=C4O3)O)N[C@H]5[C@H](C(OC6=C5C7=C(C(=C6)O)C(=O)C8=CC=CC=C8N7)(C)C)O)C |
规范 SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(C=CC(=C4O3)O)NC5C(C(OC6=C5C7=C(C(=C6)O)C(=O)C8=CC=CC=C8N7)(C)C)O)C |
同义词 |
oriciacridone A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。